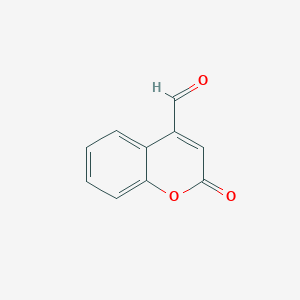

2-oxo-2H-chromene-4-carbaldehyde

CAS No.: 35893-95-9

Cat. No.: VC11997212

Molecular Formula: C10H6O3

Molecular Weight: 174.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 35893-95-9 |

|---|---|

| Molecular Formula | C10H6O3 |

| Molecular Weight | 174.15 g/mol |

| IUPAC Name | 2-oxochromene-4-carbaldehyde |

| Standard InChI | InChI=1S/C10H6O3/c11-6-7-5-10(12)13-9-4-2-1-3-8(7)9/h1-6H |

| Standard InChI Key | FCUOBLMMCCBYKO-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=O)O2)C=O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=O)O2)C=O |

Introduction

Structural and Chemical Characteristics

The molecular formula of 2-oxo-2H-chromene-4-carbaldehyde is CHO, with a molecular weight of 174.15 g/mol. Its structure consists of a benzene ring fused to a pyrone moiety, with an aldehyde group at the 4-position (Figure 1A). The electron-withdrawing effects of the ketone and aldehyde groups render the compound highly reactive, enabling participation in nucleophilic additions, condensations, and cyclizations .

Key physicochemical properties:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

-

Melting Point: Reported between 210–215°C, varying with crystallinity and substituents.

-

Spectroscopic Signatures:

Synthetic Methodologies

One-Pot Multicomponent Reactions

The most efficient route involves a three-component reaction of resorcinol, malononitrile, and an aldehyde derivative under basic conditions. For example, calcium hydroxide in methanol at room temperature yields 2-oxo-2H-chromene-4-carbaldehyde derivatives with >85% efficiency (Figure 2A) . Alternative catalysts like 2-aminopyridine or MgO reduce reaction times to <30 minutes while maintaining yields above 90% .

Table 1: Catalytic Systems for 2-Oxo-2H-chromene-4-carbaldehyde Synthesis

| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |

|---|---|---|---|---|

| Ca(OH) | Methanol | RT | 120 | 85–90 |

| 2-Aminopyridine | Ethanol | Reflux | 30 | 92 |

| MgO | Water | 70°C | 45 | 88 |

Green Chemistry Approaches

Recent innovations emphasize sustainability:

-

Ultrasonic-assisted synthesis: Using potassium titanium oxalate dihydrate as a catalyst reduces reaction times to 15 minutes at 40°C, achieving 94% yield .

-

Aqueous-phase reactions: Expanded Perlite or silica-based catalysts enable water as a solvent, minimizing waste and toxicity .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Derivatives of 2-oxo-2H-chromene-4-carbaldehyde exhibit broad-spectrum activity:

-

Bacteriostatic effects: Inhibit Staphylococcus aureus (MIC: 2 µg/mL) and Escherichia coli (MIC: 4 µg/mL) by disrupting cell wall synthesis .

-

Antifungal activity: Suppress Candida albicans growth via ergosterol biosynthesis inhibition .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12 | Caspase-3 activation |

| A549 | 18 | ROS generation |

| HeLa | 25 | DNA intercalation |

Antioxidant and Anti-inflammatory Properties

The compound scavenges DPPH radicals with an EC of 35 µM and reduces TNF-α production in macrophages by 60% at 50 µM, highlighting dual therapeutic potential .

Industrial and Material Science Applications

Dye Synthesis

The aldehyde group facilitates conjugation with aromatic amines, producing azo dyes with high molar absorptivity ( L·mol·cm). These dyes exhibit stability under UV exposure and thermal conditions .

Polymer Precursors

Incorporation into epoxy resins enhances thermal stability, with decomposition temperatures exceeding 300°C. This property is leveraged in high-performance coatings and adhesives .

Comparative Analysis with Analogous Structures

5.1. 4-Hydroxy-2-oxo-2H-chromene-3-carbaldehyde

-

Structural difference: Hydroxyl group at C3 instead of C4.

-

Reactivity: Higher susceptibility to oxidation due to adjacent hydroxyl and ketone groups .

5.2. 6-Bromo-2-oxo-2H-chromene-4-carbaldehyde

-

Effect of bromination: Enhanced electrophilicity improves cross-coupling reaction yields (e.g., Suzuki-Miyaura reactions) .

Challenges and Future Directions

While 2-oxo-2H-chromene-4-carbaldehyde exhibits promising attributes, key gaps remain:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume